molecular formula C16H36BrN B224687 Tetrabutylammonium CAS No. 10549-76-5

Tetrabutylammonium

Cat. No. B224687
CAS RN: 10549-76-5
M. Wt: 242.46 g/mol
InChI Key: DZLFLBLQUQXARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+ (where Bu = butyl group). It is used in the research laboratory to prepare lipophilic salts of inorganic anions .


Synthesis Analysis

Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines has been reported . Another study reported the synthesis of single-component phosphor, tetrabutylammonium copper halides, with dual broad-band emission . Tetrabutylammonium methanesulfonate is synthesized by pumping off the product over the course of 5 hours in vacuo at 13.3 Pa and 115° C .


Molecular Structure Analysis

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . Intermolecular and/or interionic interaction in semi-clathrate hydrates with quaternary onium salts was directly observed using low-frequency Raman spectroscopy .


Chemical Reactions Analysis

Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines has been reported . Tetrabutylammonium bromide is used to prepare other salts of the tetrabutylammonium cation by salt metathesis reactions . It serves as a source of bromide ions for substitution reactions .


Physical And Chemical Properties Analysis

The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively . Tetrabutylammonium bromide is a white solid with a melting point of 103 °C .

Scientific Research Applications

  • Phase-Transfer Agent in PET Radiochemistry : Tetrabutylammonium is utilized as a phase-transfer agent, particularly in PET radiochemistry. However, its toxicity necessitates precise quantification, which can be challenging with current HPLC methods (Bogni et al., 2019).

  • Template for Norrish-Yang Cyclization : It serves as a template in the Norrish-Yang cyclization of 2-benzyloxy-acylbenzenes, aiding in the production of trans-dihydrobenzofuranols with high stereoselectivities. This process is influenced by the dual cation-π interactions of the tetrabutylammonium ion (Yamada et al., 2013).

  • Hydrolysis of Polypeptide Esters : Tetrabutylammonium hydroxide is effective in hydrolyzing polypeptide esters to corresponding acids with minimal racemization at stereogenic centers. It is particularly useful for non-polar polypeptide esters (Abdel-Magid et al., 1998).

  • Photocatalysis in Solar Light-Driven Reactions : It is used in solar light-driven photocatalyzed alkylations, demonstrating the potential for green chemistry applications. Its effectiveness is evident in reactions exposed to sunlight in a simple glass vessel (Protti et al., 2009).

  • Catalyst in Cycloaddition Reactions : Tetrabutylammonium fluoride (TBAF) acts as a catalyst in the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide, producing 5-substituted 1H-tetrazoles under solventless conditions (Amantini et al., 2004).

  • Catalysis of Cyclization Reactions : It is an efficient catalyst for the cyclization of unsaturated N-chloroamines, suggesting applications in organic synthesis (Noack & Göttlich, 2002).

  • Green Catalyst for Organic Synthesis : Tetrabutylammonium bromide (TBAB) is used as a green catalyst in the synthesis of organic compounds, emphasizing its role in eco-friendly chemical processes (Mobinikhaledi & Fard, 2010).

  • In Electrochemical Behavior of Batteries : It affects the electrochemical behavior of lead acid batteries, demonstrating its potential in improving battery performance (Rezaei & Taki, 2008).

  • Catalyst for Organic Reactions : It acts as an effective organocatalyst in various organic reactions, such as the synthesis of cyclopentenes (Alishetty et al., 2018).

  • Reagent in Oxidation Reactions : Tetrabutylammonium periodate is a potent oxidizing agent, useful in the oxidation of various organic compounds (Takata & Andō, 1983).

Safety And Hazards

Tetrabutylammonium bromide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and is suspected of damaging fertility or the unborn child . Tetrabutylammonium hydroxide is also considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation .

Future Directions

Tetrabutylammonium bromide has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . It has been used in various industrial and academic applications, and its applications in the future are promising .

properties

IUPAC Name

tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLBLQUQXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide)
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045011
Record name Tetrabutylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium

CAS RN

10549-76-5, 2052-49-5
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium Ion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabutylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABUTYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.5M Tetra(n-butyl)ammonium hydroxide (4.22 ml., 6.335 mole) was added to a suspension of thymine (0.913 g., 7.24 mole) in dimethylformamide (15 ml. ). The mixture was stirred for 10 minutes, and the dimethylformamide was removed in vacuo. Additional dimethylformamide (20 ml. ) was added to the white residue, and removed in vacuo. This process was repeated four times and the residue was dried under a vacuum (0.1 mm) at 50° C. overnight affording the tetra(n-butyl)ammonium salt of thymine.
Quantity
4.22 mL
Type
reactant
Reaction Step One
Quantity
0.913 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 6-iodo-2-aminopurine (1.21 g., 4.637 mmole) in methylene chloride (12 ml.) at room temperature, was added 1.5M tetra(n-butyl)ammonium hydroxide (2.7 ml., 4.05 mmole). The reaction mixture was stirred for 10 minutes, and the volatiles were removed in vacuo. Methylene chloride (12 ml.) was added to the white residue, and the resulting solution was dried (magnesium sulfate), filtered, and the filtrate was concentrated in vacuo to yield the tetra(n-butyl)ammonium salt of 6-iodo-2-aminopurine as a white residue.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-Iodo-9H-purin-2-amine (133 g., 510 mmole) ground up in a mortar and pestle was washed into a 2 liter pot with 1.5 liter dichloromethane. Aqueous tetrabutylammonium hydroxide (1.53M, 333 ml., 510 mmole) was added and the mixture was stirred mechanically for 30 minutes. The mixture was then filtered through Celite, washed five times with methylene chloride, and the methylene chloride layer was separated, dried (MgSO4), and evaporated. The residue was evaporated from toluene (300 ml.). The residue was taken up in 1 liter of ethyl acetate and heated briefly to form a two-phase mixture. This mixture was stirred mechanically at room temperature for 30 minutes. The resulting crystals were filtered, washed with ethyl acetate, and dried under vacuum overnight to give 213.5 g. of product. 20 g. of this material was dried further overnight at 50° C. under vacuum over phosphorus pentoxide to give 6-iodo-9H-purin-2-amine, ion (1-), tetrabutylammonium (1:1) salt; m.p. 114°-116° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
333 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrabutylammonium
Reactant of Route 2
Reactant of Route 2
Tetrabutylammonium
Reactant of Route 3
Tetrabutylammonium
Reactant of Route 4
Tetrabutylammonium
Reactant of Route 5
Tetrabutylammonium
Reactant of Route 6
Tetrabutylammonium

Citations

For This Compound
168,000
Citations
CD Weber, C Bradley, MC Lonergan - Journal of Materials Chemistry …, 2014 - pubs.rsc.org
The solution phase n-doping of C60 and PCBM with tetrabutylammonium fluoride is shown to occur via an initial chemical reaction followed by electron transfer to a second fullerene …
Number of citations: 88 pubs.rsc.org
H Sun, SG DiMagno - Journal of the American Chemical Society, 2005 - ACS Publications
Tetrabutylammonium fluoride (TBAF) is prepared at low temperature by nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide. Adventitious water is …
Number of citations: 438 pubs.acs.org
K Tamaki - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
… In order to explain this difference in the surface activity for tetrabutylammonium salts with … It was also observed in this study, with regard to the tendency of the tetrabutylammonium …
Number of citations: 103 www.journal.csj.jp
FS Mjalli, J Naser, B Jibril, V Alizadeh… - Journal of Chemical & …, 2014 - ACS Publications
… In this work tetrabutylammonium chloride (TBAC) is used as a salt for the synthesis of three different DES systems based on three different hydrogen bond donors (HBDs), namely, …
Number of citations: 148 pubs.acs.org
J Lipkowski, VY Komarov, TV Rodionova… - Journal of …, 2002 - Elsevier
… tetrabutylammonium bromide hydrate structure (C 4 H 9 ) 4 NBr·2 1 / 3 H 2 O, which was discovered in the tetrabutylammonium … The structure is a packing of tetrabutylammonium cations …
Number of citations: 120 www.sciencedirect.com
A Davoodnia, S Allameh, AR Fakhari… - Chinese Chemical …, 2010 - Elsevier
A simple and efficient procedure for the synthesis of 2-arylquinazolin-4(3H)-ones has been developed through cyclocondensation of 2-aminobenzamide with aromatic aldehydes using …
Number of citations: 194 www.sciencedirect.com
M Benrraou, BL Bales, R Zana - The Journal of Physical Chemistry …, 2003 - ACS Publications
… tetrabutylammonium dodecyl sulfate (TBADS), but the micellization and micellar properties of tetrabutylammonium … mixtures of SDS and tetrabutylammonium bromide show clouding, a …
Number of citations: 335 pubs.acs.org
RH Cundiff, PC Markunas - Analytical Chemistry, 1956 - ACS Publications
… tetrabutylammonium hydroxide was prepared by passing a benzene-methanol solution of tetrabutylammonium … found that tetrabutylammonium hydroxide could be prepared in either …
Number of citations: 172 pubs.acs.org
HN Karade, M Sathe, MP Kaushik - Arkivoc, 2007 - arkat-usa.org
A general synthetic route to 1, 8-dioxo-octahydroxanthenes has been developed using tetrabutylammonium hydrogen sulfate in semi-aqueous media. The union of two fragments was …
Number of citations: 75 www.arkat-usa.org
D Bhowmik, N Malikova, J Teixeira, G Mériguet… - The European Physical …, 2012 - Springer
… We apply this approach to a tetrabutylammonium bromide (TBABr, TBA is the n = 4 member of the TAA series) solution in D2O at a molar ratio TBABr:D2O = 1:56 (this corresponds to a …
Number of citations: 15 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.